Ferutinin

Übersicht

Beschreibung

Ferutinin is a sesquiterpene ester predominantly found in the plant species Ferula hermonis and other Ferula species. It is known for its remarkable estrogenic activity and various medicinal properties, including antioxidant, anti-inflammatory, and cytotoxic effects .

Wissenschaftliche Forschungsanwendungen

Ferutinin has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Investigated for its potential in treating hormone-related disorders, cancer, and cardiovascular diseases.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Wirkmechanismus

Target of Action

Ferutinin, a terpenoid isolated from the plant Ferula tenuisecta , primarily targets the mitochondrial membrane and estrogen receptors ERα and ERβ . It increases the permeability of artificial and cellular membranes to Ca2+ ions , leading to apoptotic cell death in various cell lines in a mitochondria-dependent manner . It also acts as an agonist to estrogen receptor ERα and both an agonist and antagonist to estrogen ERβ-receptor .

Mode of Action

This compound interacts with its targets in a dose-dependent manner . At concentrations of 5–27 µM, it decreases state 3 respiration and the acceptor control ratio . Alone, it dose-dependently dissipates membrane potential . In the presence of Ca2+ ions, it induces considerable depolarization of the inner mitochondrial membrane and permeability transition pore formation .

Biochemical Pathways

This compound affects several biochemical pathways. It stimulates mitochondrial membrane Ca2+ permeability , which leads to membrane depolarization, permeability transition pore formation, and respiration uncoupling . It also induces the expression of the transcription factor Kruppel-like factor 2 (KLF2) and autophagy-related molecules .

Pharmacokinetics

It is known that the compound’s effects are dose-dependent .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It produces apoptotic cell death in different cell lines in a mitochondria-dependent manner . It also stimulates osteoblast differentiation via induction of KLF2-mediated autophagy/mitophagy .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of a solvent in the membrane can affect the formation of complexes between this compound and Ca2+ ions . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Ferutinin shows strong agonist property for nuclear estrogen receptor alpha (ERα) . It interacts with these receptors on bone cells, influencing bone mass either directly or indirectly by influencing calcium regulatory hormones and cytokines .

Cellular Effects

This compound has been shown to have significant effects on bone cells, particularly osteoblasts and osteoclasts, which are estrogen-receptive cells . It influences cell function by maintaining a balance between the activity of these cells, thus preventing bone loss caused by estrogen deficiency .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the estrogen receptors on bone cells . This binding influences the activity of these cells, leading to a balance between bone resorption and bone formation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to prevent osteoporosis caused by severe estrogen deficiency in ovariectomized rats . The effects of this compound on bone mass were found to be similar to, and in some cases even stronger than, those of estradiol benzoate .

Dosage Effects in Animal Models

Different doses of this compound have been studied in ovariectomized rats . It was found that a dose of 2 mg/kg was more effective than lower doses in preventing bone loss caused by estrogen deficiency .

Metabolic Pathways

This compound is involved in the metabolic pathways related to bone mass regulation . It interacts with estrogen receptors on bone cells, influencing the balance between bone resorption and bone formation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ferutinin can be synthesized through the esterification of sesquiterpenic alcohol with aromatic p-hydroxybenzoic acid. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Ferula species using solvents like ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Ferutinin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used

Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities .

Vergleich Mit ähnlichen Verbindungen

Ferutinin is unique compared to other sesquiterpene esters due to its high estrogenic activity and diverse biological effects. Similar compounds include:

Ferutinol: Another sesquiterpene with similar estrogenic activity.

Ferulenol: A prenylated coumarin with distinct biological properties

This compound’s unique combination of estrogenic, antioxidant, and cytotoxic activities makes it a valuable compound for various scientific and medicinal applications.

Biologische Aktivität

Ferutinin, a bioactive compound derived from the genus Ferula, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and case studies that illustrate its effects.

This compound is classified as a sesquiterpene, known for its phytoestrogenic properties. Its biological activities are largely attributed to its ability to modulate various cellular pathways. Key mechanisms include:

- Antioxidant Activity : this compound exhibits strong antioxidant properties, reducing oxidative stress by scavenging free radicals.

- Autophagy Induction : It has been shown to stimulate autophagy in dental pulp stem cells (DPSCs), enhancing osteoblast differentiation through KLF2-mediated pathways .

- Antimicrobial Effects : this compound demonstrates antibacterial activity against pathogens such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 25 μM .

1. Osteogenic Differentiation

This compound promotes the differentiation of DPSCs into osteoblasts via autophagy induction. Research indicates that it increases the expression of autophagic proteins such as LC3B-II and ATG7 while decreasing mTOR levels, suggesting a robust mechanism for enhancing bone regeneration .

2. Anticancer Properties

The compound exhibits dose-dependent cytotoxicity against various cancer cell lines. At low concentrations, this compound acts protectively, while at higher doses, it induces cell death—an effect attributed to its ionophoric properties that disrupt mitochondrial function .

3. Neuromodulatory Effects

In vivo studies have revealed that this compound possesses anticonvulsant properties at low doses. It modulates glycine receptors in the central nervous system, providing neuroprotective effects against toxic agents like strychnine .

Table 1: Summary of Key Research Findings on this compound

Detailed Research Findings

- Osteogenic Differentiation : A study demonstrated that this compound treatment led to increased mitochondrial membrane potential and reduced reactive oxygen species (ROS) levels in DPSCs, suggesting enhanced cellular health conducive to differentiation .

- Anticancer Mechanism : Research indicates that this compound's anticancer effects are mediated through mitochondrial dysfunction at high concentrations, leading to apoptosis in cancer cells while sparing normal cells at lower doses .

- Neuroprotective Effects : In animal models, low doses of this compound provided significant protection against neurotoxic agents, highlighting its potential in treating neurological disorders .

Eigenschaften

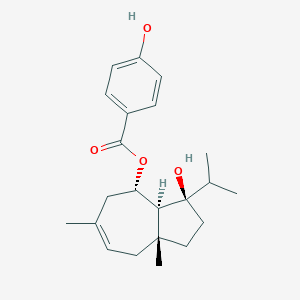

IUPAC Name |

[(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSHNJQMYORNJI-YUVXSKOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961947 | |

| Record name | 3-Hydroxy-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulen-4-yl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41743-44-6 | |

| Record name | Ferutinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxy-6-(4-oxybezoyloxy)dauc-8,9-en | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulen-4-yl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ferutinin?

A1: this compound exhibits a multifaceted mechanism of action, interacting with various biological targets. One prominent mechanism involves its interaction with estrogen receptors (ERs), particularly ERα. [, ] this compound acts as an agonist at ERα, mimicking the effects of estrogen. [, , , , ] It also displays Ca2+ ionophoretic properties, facilitating calcium influx into cells, which can trigger downstream signaling pathways. [, ]

Q2: How does this compound affect bone metabolism?

A2: this compound demonstrates promising effects on bone metabolism, particularly in the context of osteoporosis. Studies using ovariectomized rat models, a common model for postmenopausal osteoporosis, have shown that this compound administration can prevent and even recover bone loss. [, ] These effects are attributed, at least in part, to its estrogenic activity, mimicking the bone-protective effects of estrogen. [, ]

Q3: Does this compound induce apoptosis?

A3: Yes, this compound has been shown to induce apoptosis in various cell types, including cancer cells and human red blood cells (erythrocytes). [, , ] In erythrocytes, this compound triggers a process known as eryptosis/erythroptosis, characterized by membrane permeabilization, calcium influx, and caspase-3 activation. [] While calcium influx plays a role, it is not the sole mediator of this compound-induced eryptosis. []

Q4: How does this compound interact with mitochondria?

A4: this compound demonstrates interesting interactions with mitochondria. While it can induce mitochondrial permeability transition pore (mPTP) opening in cardiomyocytes, this effect is not dependent on cyclophilin D (CypD), a key regulator of mPTP opening. [] this compound's ionophoric properties allow it to transport calcium into mitochondria, potentially contributing to mPTP opening. [, ] Additionally, this compound exhibits protonophoric-like properties at low concentrations, lowering the mitochondrial membrane potential and affecting oxidative phosphorylation. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C22H30O4 and a molecular weight of 358.47 g/mol. [, ]

Q6: What spectroscopic techniques are used to characterize this compound?

A6: Various spectroscopic techniques are employed to characterize this compound, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). NMR provides insights into the compound's structure and conformation. [] IR spectroscopy helps identify functional groups and their interactions. [] MS is used to determine the molecular weight and fragmentation patterns. [, ]

Q7: What is known about the stability of this compound?

A7: this compound exhibits varying stability depending on the environmental conditions. It degrades relatively slowly at physiological pH (7.4) compared to acidic or basic conditions. [] Importantly, this compound demonstrates good stability in human plasma, attributed to its binding to human serum albumin (HSA). [] This binding also influences the interaction of HSA with other molecules like bilirubin. []

Q8: Are there any formulation strategies to improve this compound's stability or bioavailability?

A8: While specific formulation strategies for this compound have not been extensively reported in the provided research, its stability in human plasma due to HSA binding suggests a potential avenue for exploration. [] Formulations that enhance or mimic this interaction could improve its stability and bioavailability. Further research is needed to investigate and optimize delivery systems for this compound.

Q9: Do modifications to the acyl moiety of this compound influence its activity?

A9: Yes, modifications to the acyl moiety of this compound play a crucial role in its activity. The presence of a p-hydroxybenzoyl group is essential for estrogenic activity in yeast screens. [] Homologation or vinylation of this group diminishes activity, as does methylation of the p-hydroxyl substituent or the introduction of oxygen functions on adjacent carbons. [] These findings highlight the specific structural requirements for this compound's interaction with estrogen receptors.

Q10: What cell-based assays are used to study this compound's activity?

A10: Researchers utilize various cell-based assays to investigate this compound's effects. These include the MTT assay, which measures cell viability and proliferation, [, , , , ] and the comet assay, which assesses DNA damage. [] Additionally, flow cytometry is used to analyze cell cycle progression and apoptosis, [, ] while fluorescence microscopy helps visualize cellular changes. []

Q11: What are the potential applications of this compound based on its in vitro and in vivo activities?

A11: this compound's diverse biological activities suggest several potential applications:

- Osteoporosis treatment: Its estrogenic properties and positive effects on bone metabolism in ovariectomized rat models make it a potential therapeutic candidate for preventing and treating osteoporosis. [, ]

- Anticancer agent: this compound exhibits cytotoxic and apoptosis-inducing effects on various cancer cell lines, including breast, bladder, and colon cancer cells, suggesting its potential as an anticancer agent. [, , ]

- Antimicrobial agent: this compound and some of its analogues demonstrate antibacterial and antifungal activity against a range of microorganisms, highlighting their potential as antimicrobial agents. [, , ]

- Anti-inflammatory agent: Some studies suggest that this compound possesses anti-inflammatory properties, although further research is needed to fully elucidate its mechanisms and potential in this area. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.